1-(Tert-butoxycarbonyl)-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid
Description
This compound features an azetidine ring substituted at the 3-position with both a tert-butoxycarbonyl (Boc) protecting group and a (1-phenylethyl)amino moiety, alongside a carboxylic acid group. Such structures are critical intermediates in drug discovery, particularly for protease inhibitors or kinase-targeted therapies .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1-phenylethylamino)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12(13-8-6-5-7-9-13)18-17(14(20)21)10-19(11-17)15(22)23-16(2,3)4/h5-9,12,18H,10-11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOSXGJZOXRFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2(CN(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-butoxycarbonyl)-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid, commonly referred to as Boc-aminoazetidine, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Basic Information
- Molecular Formula : C19H30N2O4
- Molecular Weight : 350.45 g/mol
- CAS Number : 1093192-06-3
- Physical State : Solid
- Purity : >98.0% (GC)
- Solubility : Slightly soluble in methanol
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions. The azetidine ring structure contributes to its unique properties and potential biological activities.
Research indicates that Boc-aminoazetidine may interact with various biological targets, including enzymes involved in metabolic pathways. The presence of the azetidine ring can influence the compound's ability to act as an inhibitor or modulator of specific biological processes.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of related compounds. For instance, derivatives of azetidine have shown promising results against various bacterial strains, suggesting that Boc-aminoazetidine may exhibit similar properties.
Antioxidant Properties
The antioxidant capacity of Boc-aminoazetidine has not been extensively studied; however, related compounds have demonstrated the ability to scavenge free radicals, which could imply potential protective effects against oxidative stress.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study examined the inhibitory effects of azetidine derivatives on methyl modifying enzymes. The findings suggested that Boc-aminoazetidine could modulate enzyme activity, potentially impacting cellular signaling pathways involved in various diseases . -
Antimicrobial Testing :
Research involving azetidine derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the azetidine ring can enhance antibacterial efficacy . -
Cell Viability Assays :
In vitro assays demonstrated that Boc-aminoazetidine could affect cell viability in cancer cell lines. The compound's mechanism appears to involve apoptosis induction, highlighting its potential as an anticancer agent .
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a common protecting group for amines, removed under acidic conditions. For this compound, cleavage typically occurs via:
-
Trifluoroacetic acid (TFA) : Dissolution in TFA/dichloromethane (1:1) at 0–25°C for 1–4 hours yields the free amine intermediate .
-
HCl in dioxane : Treatment with 4M HCl in dioxane at room temperature for 2 hours also removes the Boc group .
Example Reaction:
Carboxylic Acid Reactivity
The carboxylic acid group participates in:
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Amide bond formation : Activated by coupling agents (e.g., HATU, EDCl) to generate peptidomimetics or conjugates.
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .
Example Reaction:
| Substrate | Reagent/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 12 h | Methyl ester derivative | Prodrug synthesis | |
| HATU, DIPEA | DMF, RT, 2 h | Amide-linked conjugates | Medicinal chemistry |
Azetidine Ring Stability
The strained azetidine ring (4-membered) undergoes:
-
Ring-opening under basic conditions : Nucleophilic attack at the β-carbon leads to ring cleavage .
-
Intramolecular cyclization : At elevated temperatures, the ring may rearrange or form bicyclic structures .
Example Reaction:
| Conditions | Outcome | Notes | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 6 h | β-amino alcohol formation | Irreversible | |
| Dry THF, NaH, 60°C | Intramolecular cyclization to pyrrolidine | Catalyzed by bases |
Phenylethylamino Group Reactivity
The secondary amine in the phenylethylamino group participates in:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
-
Alkylation : Forms tertiary amines with alkyl halides (e.g., methyl iodide) .
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, TEA, 0°C to RT, 3 h | N-acetylated derivative | 78% | |
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | N-methylated product | 65% |
Stability Under Storage
The compound is sensitive to:
-
Hydrolysis : Prolonged exposure to moisture degrades the Boc group and carboxylic acid .
-
Oxidation : The phenylethyl group may oxidize under strong oxidizing agents (e.g., H₂O₂) .
| Condition | Degradation Pathway | Mitigation Strategy | Source |
|---|---|---|---|
| High humidity | Hydrolysis of Boc group | Store desiccated at 2–8°C | |
| H₂O₂, RT, 24 h | Oxidation of phenylethyl | Avoid oxidizing conditions |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Azetidine vs. Piperidine/Pyrrolidine Derivatives
- 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid (): Replacing the azetidine ring with a piperidine ring increases ring size, altering conformational flexibility and steric hindrance. Molecular Weight: ~337.4 g/mol (vs. ~348.4 g/mol for the target compound). The benzyl group may enhance lipophilicity compared to the (1-phenylethyl)amino group, affecting membrane permeability .
Substituent Modifications
- 1-(5-(1-((4-Chlorophenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid (): Features a 4-chlorophenyl-ethylamino group and benzyl substitution. Synthesis Yield: 70%, suggesting efficient coupling methods. The chloro substituent may improve metabolic stability but reduce solubility compared to the target compound’s phenyl group .
- 1-[(tert-butoxycarbonyl)amino]azetidine-3-carboxylic acid (): Lacks the (1-phenylethyl)amino group, simplifying synthesis. Commercial Availability: Sold at $982/250 mg (Santa Cruz Biotechnology), indicating utility as a common intermediate .
Functional Group Effects
Fluorinated Derivatives
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid ():
1-(Tert-butoxycarbonyl)-3-(3-fluorobenzyl)azetidine-3-carboxylic acid ():
Hydrophilic Substituents
- 1-(tert-Butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid (): Hydroxymethyl group improves aqueous solubility (LogP reduction by ~0.5 units). Potential for hydrogen bonding in target interactions .
Physicochemical Properties
Research Implications
- Structure-Activity Relationships (SAR): The (1-phenylethyl)amino group in the target compound may enhance target affinity vs. simpler Boc-protected analogs. Fluorinated or chlorinated derivatives () offer tunable pharmacokinetics.
- Drug Development : Hydrophilic variants (e.g., hydroxymethyl in ) balance solubility and activity, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
